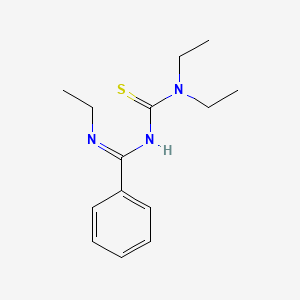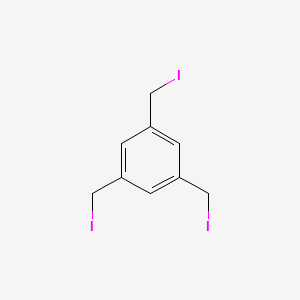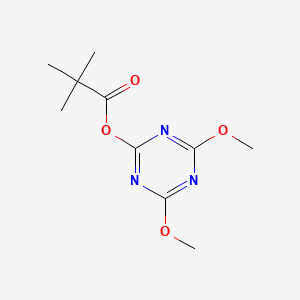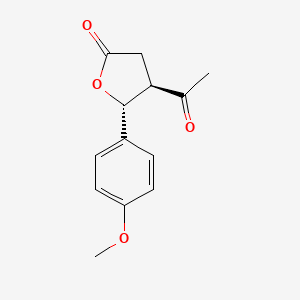
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is a chemical compound known for its unique structure and properties It is a cyclopropane derivative with four ester groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following reaction:
3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid+4CH3OH→Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate+4H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid.
Reduction: Formation of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The cyclopropane ring provides a unique structural framework that can influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetramethylcyclopropane: Lacks the ester groups, making it less reactive in esterification and substitution reactions.
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol: The reduced form of the compound with hydroxyl groups instead of ester groups.
3,3-Dimethylcyclopropane-1,1,2,2-tetracarboxylic acid: The precursor acid form of the compound.
Uniqueness
Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is unique due to its combination of a cyclopropane ring with four ester groups
Propiedades
Número CAS |
92157-77-2 |
|---|---|
Fórmula molecular |
C13H18O8 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C13H18O8/c1-11(2)12(7(14)18-3,8(15)19-4)13(11,9(16)20-5)10(17)21-6/h1-6H3 |
Clave InChI |
WVBZYEQMHDNUPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)


![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)




